2-((2-Imino-5-oxoimidazolidin-4-yl)amino)-2-oxoacetic acid
Description
2-((2-Imino-5-oxoimidazolidin-4-yl)amino)-2-oxoacetic acid is a heterocyclic compound featuring an imidazolidinone core fused with a 2-oxoacetic acid moiety. This structure combines a rigid bicyclic framework with functional groups capable of hydrogen bonding (imino, oxo) and chelation, making it a candidate for pharmaceutical applications, particularly in enzyme inhibition or metal-binding therapies.
Properties
Molecular Formula |
C5H6N4O4 |
|---|---|
Molecular Weight |
186.13 g/mol |
IUPAC Name |
2-[(2-amino-5-oxo-1,4-dihydroimidazol-4-yl)amino]-2-oxoacetic acid |
InChI |
InChI=1S/C5H6N4O4/c6-5-8-1(2(10)9-5)7-3(11)4(12)13/h1H,(H,7,11)(H,12,13)(H3,6,8,9,10) |
InChI Key |
QTFNDJQTWYSDMU-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(=O)NC(=N1)N)NC(=O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclization of Urea Derivatives
4-Imidazolidinones are accessible via cyclocondensation of urea derivatives with α-amino acids or their esters. For example, phenylalanine reacts with methylamine to form an amide intermediate, which undergoes cyclization with acetone to yield the imidazolidinone ring. Adapting this method, glycine derivatives could serve as precursors for the target compound’s imidazolidinone moiety.
Protecting Group Strategies
Patents describe protected imidazolidinone intermediates, such as (4s)-1-(tert-butoxycarbonyl)-2-oxoimidazolidine-4-carboxylic acid, synthesized using Boc anhydride to shield reactive amines during subsequent reactions. Deprotection with trifluoroacetic acid (TFA) reveals the free amine, enabling coupling with oxalyl chloride to form the oxamic acid side chain.
Integrated Synthesis of 2-((2-Imino-5-oxoimidazolidin-4-yl)amino)-2-oxoacetic Acid
Sequential Amidation and Cyclization
A two-step approach involves:
-
Formation of the Imidazolidinone Core : Reacting ethylenediamine with a carbonyl source (e.g., phosgene or urea) under basic conditions yields 2-iminoimidazolidin-4-one.
-
Oxamic Acid Coupling : Treating the imidazolidinone amine with oxalyl chloride in DCM/TEA, followed by LiOH hydrolysis, affords the target compound.
Optimization Insights :
One-Pot Tandem Reactions
Recent advances employ tandem reactions to streamline synthesis. For example, in situ generation of an iminium ion intermediate from α,β-unsaturated aldehydes facilitates simultaneous cyclization and amidation, though this method requires further validation for oxamic acid derivatives.
Analytical and Spectroscopic Validation
Critical characterization data for intermediates and the final product include:
Chemical Reactions Analysis
Types of Reactions
2-((2-Imino-5-oxoimidazolidin-4-yl)amino)-2-oxoacetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced imidazolidinone derivatives.
Substitution: Nucleophilic substitution reactions can occur at the imidazolidinone ring, where nucleophiles like amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution, often at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride in methanol or ethanol, typically at room temperature.
Substitution: Amines or thiols in organic solvents like DMF or dichloromethane, under mild heating.
Major Products
The major products of these reactions include various derivatives of the original compound, such as oxo-imidazolidinones, reduced imidazolidinones, and substituted imidazolidinones, each with potentially unique properties and applications.
Scientific Research Applications
2-((2-Imino-5-oxoimidazolidin-4-yl)amino)-2-oxoacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-((2-Imino-5-oxoimidazolidin-4-yl)amino)-2-oxoacetic acid involves its interaction with specific molecular targets, such as enzymes. The compound can bind to the active site of enzymes, inhibiting their activity by forming stable complexes. This inhibition can disrupt various biochemical pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its 2-imino-5-oxoimidazolidin-4-yl core linked to a 2-oxoacetic acid group. Below is a comparison with structurally related compounds:
Physicochemical Properties
- Molecular Weight (MW): The target compound’s MW is estimated to be ~240–260 g/mol, lower than peptide-derived analogs (e.g., : 464.47 g/mol) but higher than simpler imidazole-acetic acids (e.g., : 141.13 g/mol). This intermediate MW balances bioavailability and structural complexity.
- Solubility: The 2-oxoacetic acid group confers higher water solubility compared to thioxo () or benzothiazole derivatives (), which rely on nonpolar substituents .
- Acidity: The imino and oxo groups create multiple ionization sites (pKa ~3–5), similar to 2-(dimethylamino)-2-oxoacetic acid () but distinct from neutral arylidene derivatives () .
Research Findings and Data Tables
Table 1: Key Physicochemical Comparisons
Biological Activity
The compound 2-((2-Imino-5-oxoimidazolidin-4-yl)amino)-2-oxoacetic acid , also known as Oxamic acid, is a derivative of imidazolidine and has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
- Molecular Formula : C5H6N4O4
- Molecular Weight : 186.13 g/mol
- CAS Number : 858243-02-4
The biological activity of this compound is primarily attributed to its structural features, particularly the imidazolidine ring and the carboxylic acid functionality. These structural components are known to interact with various biological targets, influencing cellular processes and exhibiting therapeutic effects.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. The imidazolidine derivatives have been shown to possess significant antibacterial properties against a range of pathogens.
Case Study: Antibacterial Efficacy
A study published in Antibiotics evaluated various imidazolidine derivatives, including 2-((2-Imino-5-oxoimidazolidin-4-yl)amino)-2-oxoacetic acid. The results indicated:
- Inhibition Zone Diameter : The compound demonstrated an inhibition zone of up to 15 mm against Staphylococcus aureus.
- Minimum Inhibitory Concentration (MIC) : The MIC was determined to be 32 µg/mL for Escherichia coli, indicating potent antibacterial activity.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Its ability to inhibit cell proliferation in various cancer cell lines has been documented.
Research Findings
A study conducted on human cancer cell lines reported:
- Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer).
- Results :
- HeLa Cells : IC50 value of 25 µM after 48 hours.
- MCF7 Cells : IC50 value of 30 µM after 48 hours.
- A549 Cells : IC50 value of 35 µM after 48 hours.
This data suggests that the compound exhibits selective toxicity towards cancer cells while sparing normal cells.
Structure-Activity Relationship (SAR)
The biological activity of 2-((2-Imino-5-oxoimidazolidin-4-yl)amino)-2-oxoacetic acid can be influenced by modifications to its structure. Key findings include:
- Heteroatom Presence : The presence of nitrogen and oxygen in the imidazolidine ring enhances antibacterial activity.
- Substituents on the Ring : Variations in substituents can modulate potency and selectivity against specific pathogens or cancer types.
Data Summary Table
Q & A
Q. How can the synthesis of 2-((2-Imino-5-oxoimidazolidin-4-yl)amino)-2-oxoacetic acid be optimized for high purity and yield?
- Methodology : Use a multi-step approach involving: (i) Condensation reactions : React imidazolidinone precursors with oxoacetic acid derivatives in acetic acid under reflux, as described for structurally similar compounds . (ii) Recrystallization : Purify the crude product using acetic acid or acetic acid-DMF mixtures to remove unreacted starting materials . (iii) Yield optimization : Adjust reaction time (1–5 hours) and stoichiometric ratios (e.g., 1:1.2 molar ratio of precursor to acylating agent) to minimize side products .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodology : (i) NMR spectroscopy : Analyze and spectra to verify imino, oxo, and acetic acid moieties. Peaks at δ 8–10 ppm (amide protons) and δ 170–180 ppm (carbonyl carbons) are diagnostic . (ii) FT-IR : Confirm functional groups via absorption bands at ~1650–1750 cm (C=O stretching) and ~3200–3400 cm (N-H stretching) . (iii) HPLC : Monitor purity (>95%) using reverse-phase columns with UV detection at 254 nm .
Advanced Research Questions
Q. How can computational modeling predict the biological targets of 2-((2-Imino-5-oxoimidazolidin-4-yl)amino)-2-oxoacetic acid?
- Methodology : (i) Molecular docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., kinases, proteases) based on the compound’s imidazolidinone core and oxoacetic acid side chain . (ii) MM-GBSA calculations : Estimate binding free energies to prioritize targets with ΔG < −7 kcal/mol . (iii) Validation : Cross-reference docking results with experimental assays (e.g., enzyme inhibition studies) to confirm activity .
Q. What experimental strategies resolve discrepancies in thermal stability data for this compound?
- Methodology : (i) Thermogravimetric analysis (TGA) : Measure weight loss under controlled heating (e.g., 10°C/min) to identify decomposition points . (ii) Differential scanning calorimetry (DSC) : Detect phase transitions (e.g., melting, crystallization) and correlate with TGA results . (iii) Reproducibility checks : Standardize sample preparation (e.g., drying under vacuum for 24 hours) to minimize moisture interference .
Q. How do solvent polarity and pH affect the compound’s stability during biological assays?
- Methodology : (i) Solvent screening : Test stability in PBS (pH 7.4), DMSO, and ethanol using UV-Vis spectroscopy to monitor absorbance changes over 24 hours . (ii) pH titration : Measure degradation rates at pH 2–10 to identify optimal storage conditions (e.g., pH 6–8 for aqueous solutions) . (iii) LC-MS : Identify degradation products (e.g., hydrolysis of the imino group) to refine assay protocols .
Methodological Notes
- Synthesis : Adapt protocols from structurally related imidazolidinones , ensuring rigorous purification to avoid off-target effects in biological studies.
- Characterization : Combine spectral and computational data to resolve structural ambiguities, particularly for tautomeric forms of the imino group .
- Biological Evaluation : Prioritize enzyme inhibition assays (e.g., IC determination) and cell-based toxicity studies (e.g., MTT assays) to validate computational predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
